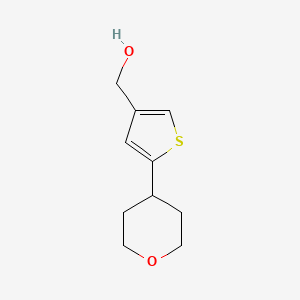
(5-(tetrahydro-2H-pyran-4-yl)thiophen-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(tetrahydro-2H-pyran-4-yl)thiophen-3-yl)methanol is an organic compound that features a thiophene ring substituted with a tetrahydropyran group and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(tetrahydro-2H-pyran-4-yl)thiophen-3-yl)methanol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 1,4-diketones with elemental sulfur in the presence of a base.
Introduction of the Tetrahydropyran Group: The tetrahydropyran group can be introduced via a Diels-Alder reaction between a suitable diene and a dienophile.
Attachment of the Methanol Group: The methanol group can be attached through a Grignard reaction, where a Grignard reagent reacts with a suitable precursor to form the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
(5-(tetrahydro-2H-pyran-4-yl)thiophen-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the thiophene ring or the tetrahydropyran group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: The major products include aldehydes and carboxylic acids.
Reduction: The major products include reduced thiophene derivatives and modified tetrahydropyran groups.
Substitution: The major products include various substituted thiophene derivatives.
科学的研究の応用
(5-(tetrahydro-2H-pyran-4-yl)thiophen-3-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (5-(tetrahydro-2H-pyran-4-yl)thiophen-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (5-(tetrahydro-2H-pyran-4-yl)thiophen-2-yl)methanol
- (5-(tetrahydro-2H-pyran-4-yl)thiophen-3-yl)ethanol
- (5-(tetrahydro-2H-pyran-4-yl)thiophen-3-yl)propane
Uniqueness
(5-(tetrahydro-2H-pyran-4-yl)thiophen-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C10H14O2S |
|---|---|
分子量 |
198.28 g/mol |
IUPAC名 |
[5-(oxan-4-yl)thiophen-3-yl]methanol |
InChI |
InChI=1S/C10H14O2S/c11-6-8-5-10(13-7-8)9-1-3-12-4-2-9/h5,7,9,11H,1-4,6H2 |
InChIキー |
BUEYIFMJTCLYIQ-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1C2=CC(=CS2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


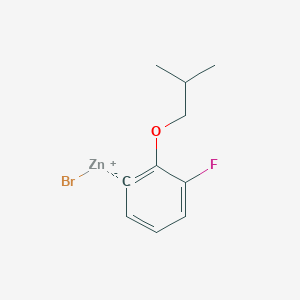
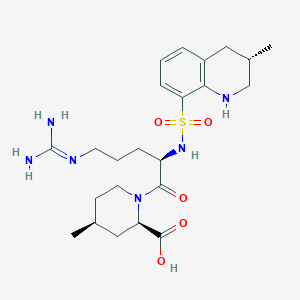
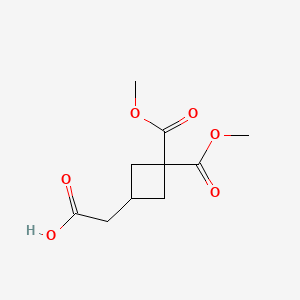
![1-[(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14886873.png)
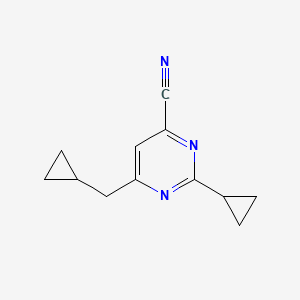
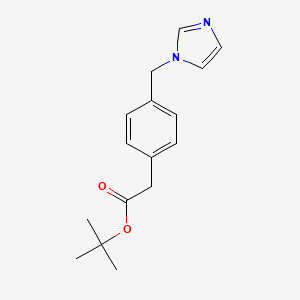
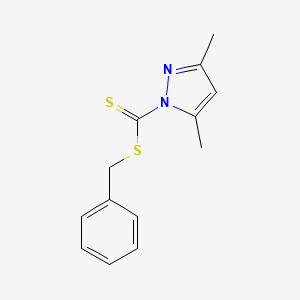
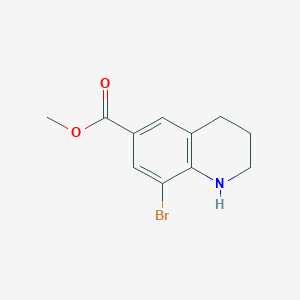
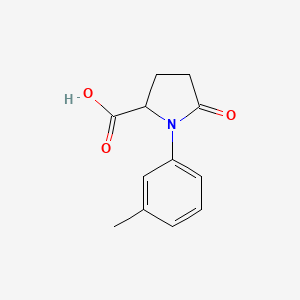
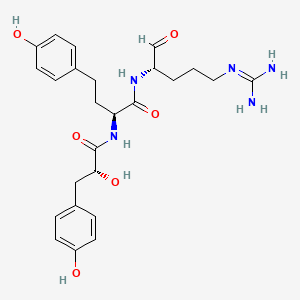
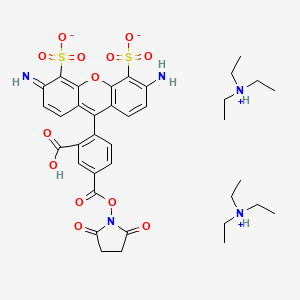
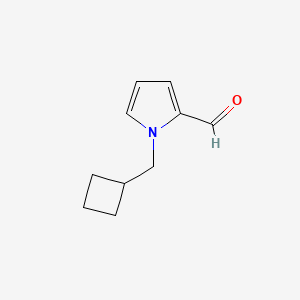
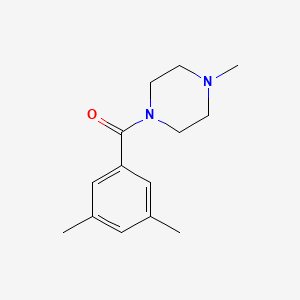
![[3-(2-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine](/img/structure/B14886932.png)
